molecular formula C11H11BrN2 B1446627 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole CAS No. 1523501-61-2

4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Cat. No. B1446627
M. Wt: 251.12 g/mol
InChI Key: HSKJWFMNZTVFEB-UHFFFAOYSA-N
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Description

“4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . The compound is unsymmetrical .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthetic pathway involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .


Chemical Reactions Analysis

“4-Bromopyrazole”, a related compound, is reported to react with titanium tetrachloride to afford binary adducts . It is also reported to undergo cyanation in the presence of palladium catalysts . The chemical reactions of “4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole” might be similar, but specific reactions for this compound are not available from the search results.

Scientific Research Applications

Synthesis of Heterocycles

The compound "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole" and its derivatives are crucial in synthesizing various heterocyclic compounds. These include the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such compounds are synthesized using "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole" as a building block due to its unique reactivity, enabling mild reaction conditions and versatile applications, including in dye synthesis (Gomaa & Ali, 2020).

Antifungal Applications

Research has identified specific derivatives of "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole" with significant antifungal properties. These compounds are studied for their structure-activity relationship, particularly against the pathogen Fusarium oxysporum, indicating potential for agricultural and medical applications (Kaddouri et al., 2022).

Development of Anticancer Agents

Synthetic strategies involving pyrazoline derivatives, a category to which "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole" belongs, have been explored for developing new anticancer agents. These compounds demonstrate a range of biological effects, indicating their potential in cancer treatment research (Ray et al., 2022).

Therapeutic Applications

Pyrazoline derivatives exhibit diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. These findings suggest a broad therapeutic application of compounds derived from "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole," highlighting the compound's importance in drug discovery and development (Shaaban et al., 2012).

properties

IUPAC Name

4-bromo-1,5-dimethyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKJWFMNZTVFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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